Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate
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Overview
Description
Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C10H16O5 It is a derivative of tetrahydropyran and is characterized by the presence of a methoxyacetyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tetrahydropyran with methoxyacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the use of a suitable solvent such as toluene or dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as chromatography, may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: A closely related compound with similar structural features.
Tetrahydropyran-4-carboxylic acid: Another derivative of tetrahydropyran with a carboxylic acid group.
Methoxyacetic acid esters: Compounds with similar functional groups and reactivity.
Uniqueness
Methyl 4-(2-methoxyacetyl)tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both a methoxyacetyl group and a carboxylate ester, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 4-(2-methoxyacetyl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H16O5/c1-13-7-8(11)10(9(12)14-2)3-5-15-6-4-10/h3-7H2,1-2H3 |
InChI Key |
JZJRWJQUBWXUJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1(CCOCC1)C(=O)OC |
Origin of Product |
United States |
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